3-(4-methylphenyl)-5-(5-phenyl-3-isoxazolyl)-1,2,4-oxadiazole
Overview
Description
3-(4-methylphenyl)-5-(5-phenyl-3-isoxazolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H13N3O2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.100776666 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antitubercular Properties
3-(4-methylphenyl)-5-(5-phenyl-3-isoxazolyl)-1,2,4-oxadiazole derivatives have demonstrated significant antimicrobial and antitubercular activities. A study reported the synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives that exhibited good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. Additionally, certain compounds within this class were identified as active antitubercular agents against M. tuberculosis H37Rv, highlighting their potential in treating infectious diseases (Shingare et al., 2018).
Applications in Electroluminescent Devices
These compounds have also been explored for their use in electroluminescent devices. Research on the synthesis and characterization of 1,3,4-oxadiazole derivatives containing alkoxy chains demonstrated that these compounds could function well as electron-transporting materials. They have potential applications in light-emitting diodes (LEDs) due to their favorable optical and electrochemical properties, offering a pathway to enhance the efficiency of LEDs (Zhang et al., 2007).
Catalysis in Aqueous Media
Another study highlighted the synthesis of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, including 2-(5-phenylisoxazol-3-yl)-5-(2-(1-((5-(p-tolyl)isoxazol-3-yl)methyl)-1H-1,2,3-triazol-4-yl)ethyl)-1,3,4-oxadiazole. These compounds were used as ligands in the preparation of palladium(II) complexes, which demonstrated high turnover numbers as catalysts for C-C cross-coupling reactions under Green Chemistry conditions (Bumagin et al., 2018).
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties. For example, benzimidazole bearing 1,3,4-oxadiazoles have been synthesized and assessed for their ability to inhibit corrosion in mild steel in sulphuric acid. These studies employed various methods including gravimetric, electrochemical, and computational methods, revealing the potential of these compounds in protecting industrial materials from corrosion (Ammal et al., 2018).
Photoinduced Molecular Rearrangements
Research on photoinduced molecular rearrangements of some 1,2,4-oxadiazoles has been conducted. This study investigated the photochemistry of 3,5-disubstituted 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles, leading to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles. Such studies are significant in understanding the photochemical behavior of these compounds and their potential applications in chemical synthesis (Buscemi et al., 1996).
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-12-7-9-14(10-8-12)17-19-18(23-21-17)15-11-16(22-20-15)13-5-3-2-4-6-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFWEZFFXQYJSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NOC(=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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